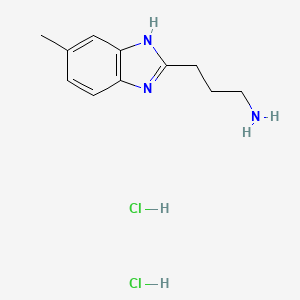
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with stat3 , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been identified as selective stat3 inhibitors, directly binding to the sh2 domain, inhibiting stat3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound likely affects the JAK/STAT3 pathway, given the similarity to other compounds that have been shown to inhibit this pathway . The JAK/STAT3 pathway is involved in a wide range of biological processes, including cell growth, differentiation, and immune response. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of certain types of cancer.
Result of Action
Inhibition of the jak/stat3 pathway, as seen with similar compounds , can lead to decreased cell proliferation and increased apoptosis. This could potentially be beneficial in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions in significant ways
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of 5-Methyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.
Attachment of the Propylamine Chain: The benzimidazole core is then reacted with 1,3-dibromopropane to introduce the propylamine chain.
Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the final product meets quality standards. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Brominated or nitrated benzimidazoles.
Scientific Research Applications
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicine: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in biochemical studies to understand the interaction of benzimidazole derivatives with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is similar to other benzimidazole derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A structural isomer with different biological properties.
5-Methyl-1H-benzimidazole-2-carboxamide: Another derivative with distinct chemical and biological characteristics.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQNWQLDSROCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
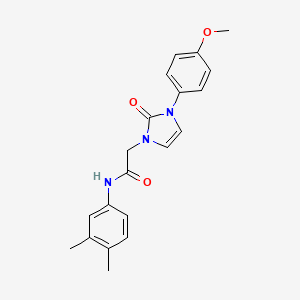

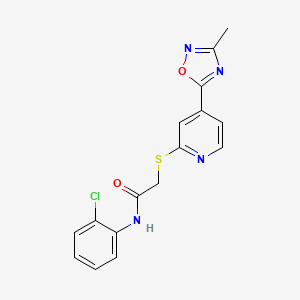
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)
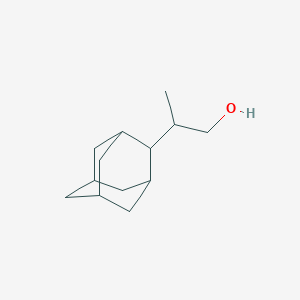
![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)
![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
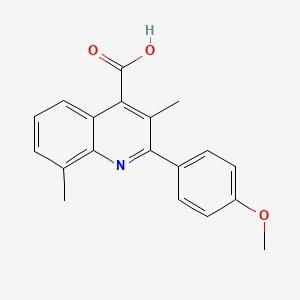
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)
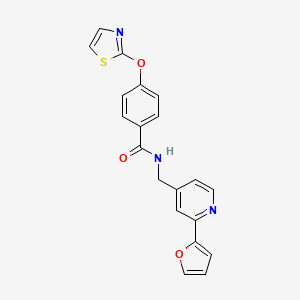
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)

